4-Prop-2-en-1-yl-L-proline

Description

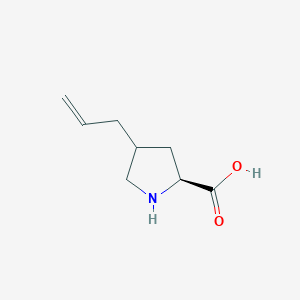

Structure

2D Structure

3D Structure

Properties

CAS No. |

98426-29-0 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(2S)-4-prop-2-enylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h2,6-7,9H,1,3-5H2,(H,10,11)/t6?,7-/m0/s1 |

InChI Key |

JMWRIQIIDLNILM-MLWJPKLSSA-N |

Isomeric SMILES |

C=CCC1C[C@H](NC1)C(=O)O |

Canonical SMILES |

C=CCC1CC(NC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Prop 2 En 1 Yl L Proline and Its Derivatives

Regio- and Stereoselective Synthetic Pathways to 4-Substituted L-Proline Frameworks

The precise control of regioselectivity and stereochemistry is paramount in the synthesis of 4-allyl-L-proline to ensure the desired biological activity and structural integrity. Methodologies have evolved from classical approaches to more sophisticated catalytic systems.

Direct Functionalization Approaches at the C-4 Position of L-Proline

Direct functionalization of the C-4 position of the L-proline scaffold presents an atom-economical approach. However, the inert nature of the C(sp³)–H bonds at this position poses a significant challenge. Recent advancements in transition-metal-catalyzed C–H activation have begun to address this, although examples specifically for allylation are still emerging. The primary challenge lies in achieving high regioselectivity, differentiating between the C-3, C-4, and C-5 positions of the pyrrolidine (B122466) ring. acs.orgacs.org

Multi-Step Organic Synthesis Techniques for L-Proline Derivatives

A prevalent and reliable method for synthesizing 4-allyl-L-proline involves a multi-step sequence starting from more readily available proline derivatives, such as 4-hydroxy-L-proline. mdpi.comnih.gov This well-established route typically involves:

Protection: The nitrogen and carboxylic acid functionalities of the starting proline derivative are protected.

Activation: The hydroxyl group at C-4 is converted into a good leaving group, often through oxidation to a ketone.

Allylation: The introduction of the allyl group is commonly achieved via a Wittig reaction or Grignard addition to the ketone intermediate.

Reduction/Deprotection: Subsequent reduction of the resulting double bond (if necessary) and removal of protecting groups yields the final product.

This pathway, while longer, offers excellent control over the stereochemistry at the C-4 position. mdpi.com

Protecting Group Strategies in the Synthesis of 4-Prop-2-en-1-yl-L-Proline

The judicious use of protecting groups is critical in any multi-step synthesis of amino acid derivatives to prevent unwanted side reactions. jocpr.comspringernature.com In the synthesis of 4-allyl-L-proline, both the secondary amine (N-protection) and the carboxylic acid (C-protection) must be masked.

Common protecting groups for the nitrogen atom include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These urethane-type protecting groups are stable under a wide range of reaction conditions but can be removed selectively. The carboxylic acid is typically protected as an ester, such as a methyl or benzyl (B1604629) ester. The choice of protecting groups is dictated by their compatibility with the reaction conditions of the synthetic sequence and their orthogonal removal.

| Functional Group | Common Protecting Groups | Typical Cleavage Conditions |

| Amine (N-terminus) | Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA) |

| Cbz (Benzyloxycarbonyl) | Hydrogenolysis (e.g., H₂, Pd/C) | |

| Carboxylic Acid (C-terminus) | Methyl Ester | Saponification (e.g., LiOH, NaOH) |

| Benzyl Ester | Hydrogenolysis (e.g., H₂, Pd/C) |

This table outlines common protecting groups used in the synthesis of proline derivatives.

Derivatization from Precursor L-Proline Analogs (e.g., Hydroxyprolines, Alkynylprolines)

Commercially available and relatively inexpensive L-proline analogs serve as versatile starting materials for the synthesis of 4-allyl-L-proline.

From Hydroxyprolines: trans-4-Hydroxy-L-proline is the most common precursor. mdpi.comnih.gov The synthesis involves an oxidation of the C-4 hydroxyl group to a ketone, followed by the introduction of the allyl moiety. For example, a Wittig olefination using an allyl-triphenylphosphonium ylide can introduce the allyl group, stereoselectively yielding the desired product after subsequent steps. mdpi.com This strategy leverages the well-defined stereochemistry of the starting material.

From Alkynylprolines: 4-Alkynylproline derivatives can also serve as precursors. The synthesis would involve the selective reduction of the alkyne to an alkene. This can be achieved using methods like catalytic hydrogenation with Lindlar's catalyst to favor the cis-alkene, or dissolving metal reductions for the trans-alkene, followed by isomerization if necessary.

The "proline editing" approach, where a hydroxyproline (B1673980) residue within a peptide is modified, further highlights the utility of these precursors. This solid-phase method allows for the stereospecific conversion of the hydroxyl group into various functionalities, including alkenes, through reactions like Mitsunobu or oxidation followed by olefination. nih.gov

Enantiopure Preparation Techniques for this compound

Maintaining the enantiomeric purity of the L-proline core is essential for its application in biologically active molecules. nih.gov The primary strategies for ensuring enantiopurity are:

Use of Chiral Starting Materials: The most straightforward approach is to begin the synthesis with an enantiopure starting material, such as L-proline or trans-4-hydroxy-L-proline. springernature.commdpi.com By employing stereoselective or stereospecific reactions, the chirality of the starting material is transferred to the final product. Care must be taken to avoid reaction conditions that could lead to racemization, particularly at the α-carbon (C-2).

Asymmetric Catalysis: Asymmetric synthesis, often employing chiral catalysts, can establish the desired stereochemistry. researchgate.netresearchgate.net For instance, catalytic and enantioselective methods have been developed for preparing 4-substituted proline scaffolds. nih.gov L-proline itself is a renowned organocatalyst, and its derivatives are used to induce stereoselectivity in various chemical transformations. libretexts.orgnih.govmdpi.com

Chiral Resolution: In cases where a racemic or diastereomeric mixture is produced, chiral resolution techniques can be employed to separate the desired enantiomer. This is generally considered a less efficient approach compared to stereoselective synthesis.

By starting with the naturally available L-isomer of hydroxyproline and using stereocontrolled reactions like the Wittig olefination, the synthesis can be directed to produce 4-allyl-L-proline with high enantiomeric purity. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 4 Prop 2 En 1 Yl L Proline

Olefin Metathesis Reactions Involving the Prop-2-en-1-yl Group

The allyl group of 4-Prop-2-en-1-yl-L-proline is a versatile handle for various olefin metathesis reactions, a powerful class of reactions for the formation of carbon-carbon double bonds. libretexts.org These reactions are typically catalyzed by ruthenium or molybdenum complexes, such as Grubbs' or Schrock's catalysts, which are known for their functional group tolerance. organic-chemistry.orglibretexts.org

Ring-Closing Metathesis (RCM): When this compound is incorporated into a larger molecule containing another terminal olefin, intramolecular RCM can be employed to form cyclic structures. nih.govfrontiersin.org This strategy is particularly useful in peptide chemistry for the synthesis of constrained cyclic peptides with defined conformations. The driving force for this reaction is often the entropically favorable release of a small volatile alkene, such as ethylene (B1197577). libretexts.orgfrontiersin.org

Cross-Metathesis (CM): The prop-2-en-1-yl group can undergo intermolecular cross-metathesis with other alkenes, enabling the introduction of a wide variety of functional groups. researchgate.netnih.gov The efficiency of CM can be influenced by the nature of the alkene partner. Studies have shown that alkenes with allylic heteroatoms, such as allyl alcohol or allyl sulfides, can be privileged partners in aqueous cross-metathesis reactions. nih.govnih.gov This has significant implications for bioconjugation and the modification of peptides containing this compound. researchgate.netacs.org

Enyne Metathesis: This variation of metathesis involves the reaction of the allyl group with an alkyne to form a conjugated 1,3-diene. fiveable.meimperial.ac.uk Intramolecular ring-closing enyne metathesis (RCEYM) of proline derivatives bearing both allyl and alkynyl moieties can lead to the formation of complex bicyclic structures, such as functionalized azabicycloalkane amino acids. ub.edu The reaction proceeds through a metallacyclobutene intermediate and is driven by the formation of the thermodynamically stable conjugated diene system. imperial.ac.ukvanderbilt.edu

| Reaction Type | Description | Key Features | Catalysts |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction between the allyl group and another terminal olefin to form a cyclic compound. | Forms cyclic peptides and other macrocycles; driven by ethylene release. libretexts.orgnih.govfrontiersin.org | Grubbs' catalysts, Schrock's catalyst. organic-chemistry.orglibretexts.org |

| Cross-Metathesis (CM) | Intermolecular reaction between the allyl group and another alkene to exchange substituents. | Introduces diverse functional groups; reactivity influenced by the metathesis partner. researchgate.netnih.gov | Grubbs' catalysts, Hoveyda-Grubbs catalysts. nih.govnih.gov |

| Enyne Metathesis | Reaction between the allyl group and an alkyne to form a 1,3-diene. | Forms conjugated diene systems; can be intramolecular (RCEYM) or intermolecular. fiveable.meimperial.ac.ukub.edu | Ruthenium-carbene complexes. ub.edu |

Nucleophilic Addition Reactions of the Prop-2-en-1-yl Moiety

The double bond of the prop-2-en-1-yl group in this compound is susceptible to electrophilic addition, which proceeds via nucleophilic attack on an intermediate. A variety of classic alkene transformations can be applied to this moiety.

Wacker Oxidation: The terminal alkene of the allyl group can be oxidized to a methyl ketone in the presence of a palladium(II) catalyst, water, and a co-oxidant, in a process known as the Wacker-Tsuji oxidation. nih.govfiveable.meimperial.ac.uk This reaction proceeds via the formation of an electrophilic palladium π-complex, which is then attacked by water. imperial.ac.uk The regioselectivity typically follows Markovnikov's rule to yield a methyl ketone. imperial.ac.uk

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org Epoxides are versatile synthetic intermediates that can be opened by a variety of nucleophiles under both acidic and basic conditions to introduce new functional groups. acs.org Asymmetric epoxidation methods, such as the Sharpless epoxidation for allylic alcohols, provide routes to chiral epoxides, although the allyl group in this compound is not an allylic alcohol itself. libretexts.org

Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. vanderbilt.edu Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide) or cold, dilute potassium permanganate. vanderbilt.edu This transformation introduces two hydroxyl groups, which can be further functionalized.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the alkene. frontiersin.orgorganic-chemistry.org The allyl group reacts with a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN), followed by oxidation with hydrogen peroxide in a basic solution. This results in the formation of a primary alcohol at the terminal carbon of the original allyl group. frontiersin.orgorganic-chemistry.org This method is highly stereospecific, proceeding via a syn-addition of the hydroborane. organic-chemistry.org

| Reaction | Reagents | Product Functional Group | Regioselectivity/Stereoselectivity |

|---|---|---|---|

| Wacker Oxidation | PdCl₂, CuCl₂, O₂, H₂O | Methyl Ketone | Markovnikov |

| Epoxidation | m-CPBA | Epoxide | N/A |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO; 2. NaHSO₃ or 1. Cold, dilute KMnO₄, NaOH | Vicinal Diol | Syn-addition |

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN; 2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov, Syn-addition |

1,3-Dipolar Cycloaddition Reactions Facilitated by L-Proline and its Analogs

The L-proline scaffold is well-known for its ability to participate in 1,3-dipolar cycloaddition reactions, primarily through the in situ generation of an azomethine ylide. researchgate.netnih.gov This reaction typically involves the decarboxylative condensation of L-proline with an aldehyde or a ketone. imperial.ac.uk The resulting azomethine ylide, a 1,3-dipole, can then react with a dipolarophile in a [3+2] cycloaddition to form five-membered nitrogen-containing heterocycles, such as pyrrolidines and pyrrolizidines. organic-chemistry.orgnih.gov

This transformation is a powerful tool for the construction of complex, stereochemically rich molecules, often with high diastereoselectivity. acs.org The reaction can be performed as a multicomponent process, bringing together the amino acid, an aldehyde or ketone, and a dipolarophile in a single pot. ub.edu

In the context of this compound, the proline core can generate the azomethine ylide. The allyl group itself could potentially act as an intramolecular dipolarophile, leading to the formation of fused bicyclic systems. While intermolecular cycloadditions with external dipolarophiles are more commonly reported for proline-derived azomethine ylides, the potential for an intramolecular variant with the tethered allyl group exists, which would be influenced by the length and flexibility of the tether. organic-chemistry.orglibretexts.org

| Component | Role | Example |

|---|---|---|

| L-Proline Derivative | Source of the 1,3-dipole (azomethine ylide) | This compound |

| Aldehyde/Ketone | Reacts with proline to form the azomethine ylide via decarboxylation | Isatin, Benzaldehyde |

| Dipolarophile | Reacts with the azomethine ylide in a [3+2] cycloaddition | Maleimides, acrylates, alkynes, or the intramolecular allyl group |

Peptide Coupling Reactions Involving this compound

Incorporating this compound into peptide chains can be achieved using standard peptide synthesis methodologies, both in solution and on a solid phase. vanderbilt.eduresearcher.life The choice of coupling reagents is critical to ensure efficient amide bond formation and to minimize racemization, especially at the C-terminal residue. nih.gov

Solution-Phase Peptide Synthesis (SPPS): In solution-phase synthesis, the protected this compound can be coupled with another amino acid or peptide fragment using a variety of coupling reagents. vanderbilt.educhemguide.co.uk Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. libretexts.orgub.edu Phosphonium-based reagents like PyBOP and uronium-based reagents like HBTU are also highly effective. imperial.ac.uk

Solid-Phase Peptide Synthesis (SPPS): For solid-phase synthesis, an Fmoc- or Boc-protected derivative of this compound is required. fiveable.me The synthesis proceeds by the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. researcher.life The "proline editing" approach, where a readily available proline derivative like 4-hydroxyproline (B1632879) is incorporated into a peptide and then chemically modified on the solid support to introduce the desired functionality (such as an allyl group), is a powerful strategy. nih.govorganic-chemistry.org This avoids the often-laborious synthesis of the protected non-canonical amino acid monomer.

The secondary amine of the proline ring can present steric challenges for coupling. acs.org Therefore, highly efficient coupling reagents such as HATU or HCTU are often preferred when coupling an amino acid to the N-terminus of a proline residue. imperial.ac.uk

| Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, often with additives like HOBt to prevent racemization. libretexts.orgub.edu |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient, particularly for sterically hindered couplings. imperial.ac.uk |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very fast reaction rates and low racemization; HATU and HCTU are particularly effective. imperial.ac.ukub.edu |

Bioorthogonal Conjugation Reactions (e.g., Click Chemistry, Azide-Alkyne Cycloadditions)

The prop-2-en-1-yl group of this compound serves as a handle for several bioorthogonal conjugation reactions. These reactions are characterized by their high selectivity, efficiency, and compatibility with biological systems. acs.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While the allyl group itself does not directly participate in the classic CuAAC "click" reaction, this compound can be derivatized to contain either an azide (B81097) or a terminal alkyne. libretexts.orgthieme.de For example, the allyl group could be transformed into a functional group that can then be linked to an azide or alkyne. More directly, proline derivatives with azide or alkyne functionalities at the 4-position have been synthesized and incorporated into polypeptides, creating "clickable polyprolines". nih.govnih.gov These modified polymers can then be readily functionalized using CuAAC. nih.gov

Thiol-Ene Reaction: The alkene of the prop-2-en-1-yl group can undergo a radical-mediated addition with a thiol, known as the thiol-ene reaction. nih.govresearcher.life This reaction is considered a "click" reaction due to its high efficiency, rapid rate, and orthogonality to many other functional groups. organic-chemistry.orgnih.gov It typically proceeds via an anti-Markovnikov addition of the thiol to the alkene, initiated by light or a radical initiator. nih.gov This provides a straightforward method for conjugating thiol-containing molecules, such as cysteine-containing peptides or other biomolecules, to peptides incorporating this compound. researcher.life

Tetrazine Ligation: The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene is one of the fastest known bioorthogonal reactions. chemguide.co.ukbohrium.com While the unstrained allyl group of this compound is less reactive than strained dienophiles like trans-cyclooctene, reactions with highly reactive tetrazines are possible. researchgate.net This ligation has been demonstrated with S-allyl cysteine as a minimal, unstrained handle for labeling proteins in live cells. researchgate.net

| Reaction | Reactive Partners | Key Features |

|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | Azide and terminal alkyne | Requires derivatization of the proline; highly efficient and specific; copper-catalyzed. libretexts.orgthieme.de |

| Thiol-Ene Reaction | Thiol and alkene (allyl group) | Radical-mediated; anti-Markovnikov addition; rapid and high-yielding. nih.govresearcher.life |

| Tetrazine Ligation | Tetrazine and alkene (allyl group) | Inverse-electron-demand Diels-Alder reaction; very fast kinetics with strained alkenes, possible with unstrained alkenes. researchgate.netchemguide.co.uk |

Functional Group Interconversions on the Prop-2-en-1-yl Moiety

The allyl group of this compound can be transformed into a variety of other functional groups, further expanding the synthetic utility of this amino acid derivative.

Oxidation to Aldehydes or Carboxylic Acids: The terminal alkene can be oxidatively cleaved to yield an aldehyde. This can be achieved through a two-step process involving dihydroxylation followed by oxidative cleavage with an agent like sodium periodate (B1199274) (NaIO₄). Alternatively, ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) can also yield the aldehyde. Further oxidation of the resulting aldehyde with mild oxidizing agents can produce a carboxylic acid. libretexts.orgchemguide.co.uk

Isomerization to a Propenyl Group: The terminal double bond of the allyl group can be isomerized to an internal double bond, forming a propenyl group, in the presence of a suitable transition metal catalyst. This transformation can be significant as it alters the electronic and steric properties of the side chain and can influence the subsequent reactivity of the double bond.

Hydroboration-Oxidation: As mentioned in section 3.2, hydroboration-oxidation converts the allyl group into a 3-hydroxypropyl group. nih.govnih.gov The resulting primary alcohol is a versatile functional group that can be further oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions. ub.edu

Reduction: The double bond of the allyl group can be reduced to a single bond through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), converting the 4-allyl-L-proline into 4-propyl-L-proline. This removes the reactive alkene functionality when it is no longer needed.

| Transformation | Reagents | Resulting Functional Group |

|---|---|---|

| Oxidative Cleavage | 1. OsO₄/NMO or O₃; 2. NaIO₄ or Me₂S | Aldehyde |

| Hydroboration-Oxidation | 1. 9-BBN or BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |

| Reduction | H₂, Pd/C | Propyl group |

| Isomerization | Transition metal catalyst | Propenyl group |

Applications of 4 Prop 2 En 1 Yl L Proline in Advanced Organic Synthesis

4-Prop-2-en-1-yl-L-Proline as a Chiral Building Block

The utility of 4-allyl-L-proline as a chiral building block, or synthon, stems from its densely functionalized and stereochemically defined structure. The pyrrolidine (B122466) ring acts as a rigid conformational anchor, allowing for predictable control over the spatial arrangement of substituents. The allyl group at the C-4 position serves as a versatile chemical handle that can be elaborated into a wide array of other functional groups or used in carbon-carbon bond-forming reactions, such as cross-coupling or metathesis. The stereocenters inherent to the L-proline backbone are preserved and transferred during synthetic sequences, making it a reliable precursor for the construction of optically active target molecules.

The strategic placement of the allyl group on the proline ring makes 4-allyl-L-proline an exceptional precursor for the synthesis of complex heterocyclic systems, including novel macrocycles and spirocyclic compounds. nih.govresearchgate.net The double bond of the allyl group is amenable to various transformations, most notably ring-closing metathesis (RCM), which allows for the formation of new ring systems fused or spiro-linked to the pyrrolidine core.

Research has demonstrated that chiral heterocyclic amino acids, including proline derivatives, serve as valuable scaffolds for synthesizing more complex functionalized molecules. researchgate.net For instance, synthetic strategies involving intramolecular cyclization of amino acid derivatives are well-established methods for building pyrrolidine-containing heterocycles. nih.gov The allyl group in 4-allyl-L-proline provides a key site for initiating such cyclizations. By introducing a second alkene elsewhere in a molecule derived from 4-allyl-L-proline, RCM can be employed to forge intricate bicyclic or macrocyclic architectures that are of significant interest in medicinal chemistry and materials science.

A primary application of 4-allyl-L-proline as a chiral building block is in the synthesis of optically active compounds, where the stereochemistry of the final product is dictated by the starting material. nih.gov The principle of "self-reproduction of chirality" has been applied to the synthesis of substituted prolines, where reactions on a chiral proline derivative proceed with retention of configuration, ensuring the enantiopurity of the product. nih.gov

The availability of protected forms of 4-allyl-L-proline, such as Fmoc-(R)-γ-allyl-L-proline, underscores its role in the stereocontrolled synthesis of peptides and other complex molecules. chemscene.com The allyl group can be modified post-synthesis to introduce further complexity or to attach the proline-containing unit to a larger molecular framework without compromising the stereochemical integrity of the core structure. For example, the synthesis of 2-allyl-4-hydroxyprolines has been achieved from O-acetyl-4-hydroxyproline, demonstrating that the introduction of an allyl group onto the proline ring is a viable strategy for creating new, optically pure amino acid analogs. nih.gov

This compound and its Analogs as Organocatalysts

In addition to its role as a stoichiometric building block, 4-allyl-L-proline and its derivatives are of significant interest as organocatalysts. Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. libretexts.orgwikipedia.org L-proline itself is one of the most successful organocatalysts, often called the "simplest enzyme" for its ability to catalyze reactions with high stereoselectivity. libretexts.org It typically operates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. wikipedia.orgnih.gov

Substituting the proline ring, as in 4-allyl-L-proline, can modulate the catalyst's steric and electronic properties. The 4-allyl group can influence the conformational preferences of the pyrrolidine ring and the transition states of the catalyzed reactions, potentially leading to enhanced reactivity or selectivity compared to unsubstituted L-proline. organic-chemistry.org

The asymmetric aldol (B89426) reaction is a powerful method for forming carbon-carbon bonds and is a benchmark transformation for testing the efficacy of new organocatalysts. nih.govresearchgate.net Proline and its derivatives catalyze the direct aldol reaction between a ketone and an aldehyde via an enamine mechanism. nih.gov The catalyst reacts with the ketone to form an enamine, which then attacks the aldehyde. The chirality of the proline catalyst directs this attack to one face of the aldehyde, resulting in the formation of a chiral β-hydroxy ketone with high enantioselectivity. nih.govwikipedia.org

While specific performance data for 4-allyl-L-proline in this reaction is not extensively documented, the general principles are well-established. The modification at the C-4 position is known to influence catalytic outcomes. The table below shows representative results for the parent L-proline-catalyzed aldol reaction, which serves as the model system for derivatives like 4-allyl-L-proline.

| Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Acetone | 30 | 68 | 76 |

| Isovaleraldehyde | Acetone | 20-30 | 97 | 96 |

| Benzaldehyde | Cyclohexanone | 20 | 99 | 96 (anti) |

Data is representative of L-proline catalyzed reactions and serves as a benchmark for understanding the function of its derivatives.

Proline-based organocatalysts are also highly effective for asymmetric Mannich and Michael addition reactions. researchgate.netresearchgate.net In the Mannich reaction, a proline-derived enamine attacks an imine, forming a new carbon-carbon bond and creating chiral β-amino carbonyl compounds, which are precursors to valuable amino acids and other nitrogen-containing molecules. rsc.orgnih.govillinois.edu

Similarly, in the Michael addition, the enamine adds to an α,β-unsaturated carbonyl compound (a Michael acceptor), leading to the formation of a chiral 1,5-dicarbonyl compound. arkat-usa.org The stereochemical outcome of both reactions is controlled by the chiral environment of the catalyst's transition state. researchgate.net The substitution at the C-4 position with an allyl group can sterically influence the approach of the electrophile, potentially enhancing the diastereoselectivity and enantioselectivity of the reaction.

The following table illustrates the effectiveness of L-proline in a direct asymmetric Mannich reaction, providing a basis for evaluating modified catalysts.

| Aldehyde | Ketone | Amine (for imine formation) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Acetone | p-Anisidine | 50 | 94 |

| Formaldehyde | Cyclohexanone | p-Anisidine | 71 | >99 |

| Benzaldehyde | Propanal | p-Anisidine | 81 | 99 (syn) |

Data is representative of L-proline catalyzed reactions, which are foundational for the study of its derivatives.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of green chemistry due to their high atom economy, operational simplicity, and reduction of waste. researchgate.nettandfonline.com L-proline and its derivatives have proven to be excellent catalysts for promoting MCRs, often under environmentally benign conditions such as in water or without solvent. rsc.orgresearchgate.netajgreenchem.com

These catalysts are particularly effective in the synthesis of complex heterocyclic libraries. mdpi.comnih.gov For example, L-proline catalyzes the one-pot, three-component synthesis of pyrimido[4,5-b]quinoline-diones from anilines, aldehydes, and barbituric acids in water. rsc.org The bifunctional nature of the proline catalyst (acting as both an acid and a base) is key to activating the substrates and facilitating the cascade of bond-forming events. The use of derivatives like 4-allyl-L-proline in such MCRs offers the potential to fine-tune solubility, stability, and catalytic efficiency, further advancing the goals of green chemistry.

The table below summarizes the results of an L-proline catalyzed three-component synthesis of tetrahydropyridine (B1245486) derivatives, highlighting the efficiency of this approach.

| Aldehyde | Amine | Active Methylene Compound | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Aniline | Methyl Acetoacetate | Ethanol | 95 |

| 4-Chlorobenzaldehyde | Aniline | Methyl Acetoacetate | Ethanol | 92 |

| 4-Methylbenzaldehyde | Aniline | Methyl Acetoacetate | Ethanol | 90 |

Data from an L-proline catalyzed multicomponent reaction illustrates a key application area for proline derivatives in green chemistry. ajgreenchem.com

Use as Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

The ability of L-proline and its derivatives to act as chiral ligands in metal-catalyzed reactions is a well-established principle in asymmetric synthesis. The proline scaffold can coordinate to a metal center through its secondary amine and the oxygen of the carboxylate group, forming a stable five-membered chelate ring. This rigid, chiral environment around the metal center can effectively induce enantioselectivity in a variety of transformations. For instance, L-proline itself has been demonstrated to be an efficient N,O-bidentate ligand for copper in the aerobic oxidation of alcohols. rsc.org

However, a review of the scientific literature indicates that the specific use of this compound as a chiral ligand in metal-catalyzed asymmetric transformations is not extensively documented. While numerous proline-derived ligands, such as those based on prolinol, have been successfully employed in reactions like the palladium-catalyzed asymmetric allylic alkylation, direct application of 4-allyl-L-proline in this capacity is less common. clockss.orgacs.org

Theoretically, 4-allyl-L-proline could function as a chiral ligand in a manner analogous to L-proline. The allyl group at the C4-position is electronically distant from the coordinating amine and carboxylate groups, and thus would not be expected to significantly interfere with the formation of the metal complex. A key potential advantage of the allyl group is its utility as a reactive handle. This functionality could allow for the post-synthesis modification of the metal-ligand complex, enabling the attachment of other functional units or immobilization onto a solid support. Despite this potential, this area of research remains largely unexplored. Due to the limited availability of specific research data on 4-allyl-L-proline's application as a metal-catalyst ligand, a detailed data table on its performance cannot be provided at this time.

Development of Nanoscaffolds and Materials via Polyproline Structures

The development of advanced biomaterials and nanoscaffolds frequently utilizes polypeptides due to their ordered secondary structures. Polyproline, in particular, is known to adopt a stable, rigid helical conformation known as the polyproline II (PPII) helix. nih.gov This left-handed helix features three residues per turn and creates a well-defined, rod-like structure that can serve as a scaffold for the precise spatial arrangement of functional groups. nih.gov

This compound is an ideal monomer for the construction of such functional scaffolds. The primary route to high molecular weight poly(4-allyl-L-proline) is through the ring-opening polymerization (ROP) of its corresponding α-amino acid N-carboxyanhydride (NCA). This method, which has been successfully applied to similar functionalized proline derivatives like 4-azido-L-proline, allows for the synthesis of well-defined homopolymers and block copolymers. nih.govnih.gov The resulting poly(4-allyl-L-proline) polymer presents a rigid PPII helical backbone decorated with a periodic array of reactive allyl groups.

The true utility of this polymer lies in its capacity for post-polymerization modification via "click chemistry." The allyl side chains are excellent substrates for the thiol-ene reaction, a highly efficient and orthogonal reaction that proceeds under mild conditions, often initiated by UV light. clockss.orguea.ac.uk This allows for the covalent attachment of a vast array of thiol-containing molecules to the polyproline scaffold, enabling the creation of materials with diverse functionalities. clockss.orgmdpi.com For example, grafting hydrophilic polymers like polyethylene (B3416737) glycol (PEG) or specific biomolecules such as sugars or peptides can be used to tailor the solubility, self-assembly behavior, and biological interactions of the final material. nih.govnih.gov

The self-assembly of these functionalized, amphiphilic polyproline block copolymers can lead to the formation of various nanostructures, including micelles and vesicles. researchgate.net The rigid PPII helix acts as a structural element, influencing the morphology of the resulting assemblies. This strategy provides a powerful platform for designing novel nanoscaffolds for applications in drug delivery, tissue engineering, and bionanotechnology. researchgate.net

| Property | Description | Relevance & Applications |

| Monomer | This compound (4-allyl-L-proline) | Chiral building block with a reactive allyl handle. |

| Polymerization Method | Ring-Opening Polymerization (ROP) of the N-carboxyanhydride (NCA) | Allows for synthesis of high molecular weight, low-dispersity polymers and block copolymers. nih.gov |

| Polymer Structure | Poly(4-allyl-L-proline) | Features a rigid, left-handed polyproline II (PPII) helical backbone. nih.gov |

| Key Functionality | Pendant Allyl Groups | Serve as "clickable" handles for post-polymerization modification. |

| Modification Chemistry | Thiol-Ene Reaction | Highly efficient, metal-free click reaction for attaching thiol-containing molecules (e.g., peptides, sugars, polymers). clockss.orguea.ac.uk |

| Resulting Materials | Functional Polyproline Scaffolds | Can be designed to be amphiphilic, leading to self-assembly into nanostructures (micelles, vesicles). researchgate.net |

| Potential Applications | Nanoscaffolds, Drug Delivery, Biomaterials | The rigid structure and tunable functionality make it suitable for advanced material design. |

Stereochemical Conformations and Structural Analysis of 4 Prop 2 En 1 Yl L Proline

Conformational Rigidity and Dynamics of the Pyrrolidine (B122466) Ring

The pyrrolidine ring of proline is not planar but exists in one of two preferred puckered conformations: Cγ-exo (up pucker) or Cγ-endo (down pucker). nih.gov This puckering is described by the dihedral angles of the ring. The transition between these two states is a dynamic process, but the energy barrier between them is high enough that the ring typically populates one conformation preferentially. nih.gov

The rigidity of the proline ring restricts the backbone torsion angle φ to a narrow range (approximately -65° ± 25°), lending a high degree of local conformational rigidity to a peptide chain. nih.gov The specific pucker of the ring is correlated with the main chain conformation; an exo pucker is associated with more compact, helical structures like the polyproline II (PPII) helix, while an endo pucker favors more extended conformations. nih.gov

For 4-Prop-2-en-1-yl-L-proline, the allyl substituent introduces additional steric bulk to the pyrrolidine ring. This bulk is expected to influence the dynamics of the ring, potentially raising the energy barrier for the endo-exo interconversion and further rigidifying the ring in its preferred pucker. The specific preferred conformation is determined by the interplay of steric and stereoelectronic factors, as discussed in the following sections.

Influence of the 4-Prop-2-en-1-yl Substituent on Proline Pucker Bias

The conformational equilibrium between the exo and endo puckers is significantly influenced by the nature of the substituent at the C4 position. nih.gov The key factors determining this bias are the substituent's steric bulk and its electronic properties (i.e., its electronegativity). nih.gov

Two primary stereoisomers of this compound exist: (4R)- and (4S)-allyl-L-proline. The influence of the allyl group will differ depending on this stereochemistry.

Steric Effects : The allyl group (–CH₂–CH=CH₂) is a sterically demanding, non-polar substituent. In the absence of strong electronic effects, bulky substituents generally prefer to occupy a pseudo-equatorial position to minimize steric clashes.

For (4R)-allyl-L-proline, placing the allyl group in a pseudo-equatorial position would favor an endo ring pucker.

For (4S)-allyl-L-proline, an equatorial preference for the allyl group would favor an exo ring pucker.

This is in contrast to electronegative substituents, which often prefer an axial orientation due to stereoelectronic effects.

| 4-Substituted L-Proline Derivative | Substituent | Dominant Effect | Predicted Pucker Preference (4R-isomer) | Predicted Pucker Preference (4S-isomer) |

|---|---|---|---|---|

| (4R)-Hydroxy-L-proline | -OH | Stereoelectronic | Exo | Endo |

| (4R)-Fluoro-L-proline | -F | Stereoelectronic | Exo | Endo |

| (4R)-tert-Butyl-L-proline | -C(CH₃)₃ | Steric | Endo | Exo |

| (4R)-Prop-2-en-1-yl-L-proline | -CH₂CH=CH₂ | Steric | Endo | Exo |

Diastereoselective Control in Reactions Involving this compound

The conformation of the proline ring is a key factor in controlling the stereochemical outcome of reactions, both in proline-catalyzed transformations and in reactions on proline-containing peptides. The fixed pucker of the pyrrolidine ring can effectively shield one face of the molecule, directing the approach of reagents to the opposite, less hindered face.

The synthesis of 4-substituted prolines themselves can be subject to diastereoselective control. For example, the intramolecular radical cyclization of N-aryl sulphonyl-N-allyl-3-bromo-L-alanines has been used to prepare enantiopure 4-substituted L-prolines. oup.com In these reactions, the stereochemistry at the C4 position is established during the formation of the pyrrolidine ring, and the diastereoselectivity can be influenced by the steric bulk of protecting groups on the nitrogen and the carboxylate, which can direct the cyclization pathway. oup.com

When this compound is used as a chiral catalyst or auxiliary, its inherent ring pucker is expected to influence the stereochemical course of the reaction. For instance, in aldol (B89426) or Mannich reactions catalyzed by proline derivatives, the transition state geometry is dictated by the catalyst's conformation. The predicted endo pucker for (4R)-allyl-L-proline would orient the carboxylic acid and the enamine intermediate in a specific spatial arrangement, thereby controlling the facial selectivity of the electrophile's approach and determining the stereochemistry of the newly formed stereocenters.

| Reaction Type | Role of this compound | Source of Diastereoselective Control | Predicted Outcome based on (4R)-allyl-L-proline |

|---|---|---|---|

| Proline-catalyzed Aldol Reaction | Organocatalyst | Facial shielding of the enamine intermediate by the puckered ring and substituent. | The sterically demanding allyl group in the endo-puckered ring would create a specific chiral environment, leading to high enantioselectivity. |

| Alkylation of Proline Enolate | Substrate | The puckered ring shields one face of the enolate, directing the approach of the electrophile. | The preferred endo pucker would direct the alkylating agent to the face opposite the allyl group, leading to a specific diastereomer. |

| Peptide Synthesis | Amino Acid Residue | The fixed ring pucker influences local peptide backbone conformation (φ, ψ angles). | Incorporation would favor specific local secondary structures due to the sterically enforced endo pucker. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, DEPT-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-allyl-L-proline. Through various NMR experiments, the connectivity and chemical environment of each atom in the molecule can be mapped.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4-allyl-L-proline, distinct signals are expected for the protons on the pyrrolidine (B122466) ring, the allyl group, and the alpha-proton. The vinyl protons of the allyl group would appear in the characteristic downfield region (typically 5-6 ppm), while the protons on the pyrrolidine ring and the allylic CH₂ group would resonate at higher fields.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for 4-allyl-L-proline would show distinct peaks for the carboxyl carbon (COO⁻), the alpha-carbon (Cα), the carbons of the pyrrolidine ring (Cβ, Cγ, Cδ), and the three carbons of the allyl group. The chemical shifts are influenced by the local electronic environment, providing a fingerprint of the carbon skeleton. For L-proline in D₂O, typical shifts are observed around 177.5 ppm (C=O), 63.9 ppm (Cα), 48.8 ppm (Cδ), 31.7 ppm (Cβ), and 26.5 ppm (Cγ) bmrb.io. The addition of the allyl group at the C4 (Cγ) position would significantly alter the shift of Cγ and introduce new signals for the allyl carbons.

DEPT-NMR: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would be instrumental in confirming the assignments for the pyrrolidine and allyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Prop-2-en-1-yl-L-proline Predicted values are based on typical shifts for L-proline and allyl functional groups.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 Signal |

|---|---|---|---|

| Cα-H | ~4.1 | - | CH (Positive) |

| Cβ-H₂ | ~2.0-2.4 | ~30-35 | CH₂ (Negative) |

| Cγ-H | ~2.5-2.8 | ~40-45 | CH (Positive) |

| Cδ-H₂ | ~3.3-3.7 | ~45-50 | CH₂ (Negative) |

| Allyl-CH₂ | ~2.3-2.6 | ~35-40 | CH₂ (Negative) |

| Allyl-CH= | ~5.7-5.9 | ~130-135 | CH (Positive) |

| Allyl-=CH₂ | ~5.0-5.2 | ~115-120 | CH₂ (Negative) |

| COOH | - | ~175-180 | Quaternary (Absent) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of 4-allyl-L-proline. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Upon ionization, the molecular ion (M+) is generated. In tandem mass spectrometry (MS/MS), this ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged fragments. The resulting fragmentation pattern is characteristic of the molecule's structure. For proline-containing peptides, fragmentation often occurs at the peptide bond N-terminal to the proline residue, a phenomenon known as the "proline effect" nih.gov.

For the isolated amino acid, expected fragmentation pathways would include:

Loss of the carboxyl group: A common fragmentation pathway for amino acids is the neutral loss of COOH (45 Da) or CO₂ (44 Da).

Cleavage of the allyl group: The bond between the pyrrolidine ring and the allyl group can cleave, leading to the loss of an allyl radical (C₃H₅•, 41 Da).

Ring-opening and subsequent fragmentation: The pyrrolidine ring itself can undergo cleavage, leading to a series of characteristic daughter ions. Studies on proline-rich peptides show that complex fragmentation can occur, sometimes involving cyclization and rearrangement nih.govpacific.edu.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound (MW: 155.19 g/mol)

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 156.1 |

| [M-COOH]⁺ | Loss of carboxyl group | 110.1 |

| [M-C₃H₅]⁺ | Loss of allyl group | 114.1 |

| C₄H₈N⁺ | Immonium ion from ring cleavage | 70.1 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the bond strengths and masses of the atoms involved, making these spectra a unique molecular fingerprint.

For 4-allyl-L-proline, which exists as a zwitterion in the solid state, the IR and Raman spectra would exhibit characteristic absorption bands corresponding to its functional groups. core.ac.uk

N-H stretching: Broad absorptions in the 2500-3300 cm⁻¹ region are characteristic of the N⁺H₂ group in the zwitterionic form.

C-H stretching: Bands just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the pyrrolidine ring and allylic CH₂, while bands just above 3000 cm⁻¹ correspond to the sp² C-H bonds of the vinyl group.

C=O stretching: A strong absorption band around 1580-1650 cm⁻¹ is typical for the asymmetric stretch of the deprotonated carboxylate group (COO⁻).

C=C stretching: A band of variable intensity around 1640 cm⁻¹ is expected for the carbon-carbon double bond of the allyl group.

N-H bending: A peak in the 1500-1600 cm⁻¹ range is characteristic of the N⁺H₂ scissoring mode. core.ac.uk

C-H bending: Vibrations in the 1300-1500 cm⁻¹ region correspond to various C-H bending modes. Out-of-plane (OOP) bending modes for the vinyl group would appear in the 900-1000 cm⁻¹ range.

The vibrational spectrum of proline is known to be complex due to the presence of multiple conformers. nih.gov Computational studies combined with experimental data are often required for a complete and reliable assignment of the observed vibrational modes. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | N⁺H₂ | 2500 - 3300 (broad) |

| C-H Stretch (sp²) | =C-H | 3010 - 3100 |

| C-H Stretch (sp³) | C-H | 2850 - 2960 |

| C=O Stretch (asymmetric) | COO⁻ | 1580 - 1650 |

| C=C Stretch | C=C | 1630 - 1650 |

| N-H Bend | N⁺H₂ | 1500 - 1600 |

| C-H Bend (OOP) | =CH₂ | 910 - 990 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

As an L-amino acid, 4-allyl-L-proline is a chiral molecule and is therefore optically active. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light. These methods are exceptionally sensitive to the stereochemistry and conformation of chiral molecules.

The CD spectrum of 4-allyl-L-proline would provide a unique signature based on its absolute configuration (L-configuration) and the preferred conformation of the pyrrolidine ring. When incorporated into a peptide chain, proline and its derivatives can induce specific secondary structures, such as the polyproline II (PPII) helix, which has a distinct CD spectrum characterized by a strong negative band around 190-200 nm and a positive band near 220 nm. nih.govnih.gov The analysis of the CD spectrum of 4-allyl-L-proline itself can help predict its conformational preferences and its potential impact on the structure of peptides into which it is incorporated. nih.gov Chiral separation techniques, such as chiral chromatography, are often used in conjunction with chiroptical methods to confirm enantiomeric purity. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles.

For 4-allyl-L-proline, an X-ray crystal structure would reveal:

Confirmation of the zwitterionic form in the solid state. nih.gov

The precise conformation of the five-membered pyrrolidine ring, including its pucker (e.g., Cγ-endo or Cγ-exo), which is a critical determinant of the conformational properties of proline-containing peptides. nih.gov

The orientation of the allyl substituent relative to the ring.

The packing of the molecules in the crystal lattice and the details of intermolecular interactions, such as hydrogen bonds between the N⁺H₂ and COO⁻ groups. nih.gov

While no crystal structure for 4-allyl-L-proline is specifically cited, analysis of the crystal structures of L-proline and other 4-substituted proline analogs provides a strong basis for predicting its solid-state conformation. nih.govnih.govfrontiersin.org

Advanced Scattering Techniques (e.g., SWAXS) for Solution Structure Analysis

Small-angle and wide-angle X-ray scattering (SWAXS) are powerful techniques for characterizing the size, shape, and conformation of molecules in solution. nih.gov Small-angle X-ray scattering (SAXS) is particularly well-suited for studying biological macromolecules and their complexes under near-native conditions. nih.govwikipedia.orgfrontiersin.org

While a single molecule of 4-allyl-L-proline is too small for conventional SAXS analysis, the technique becomes highly relevant for studying its behavior in larger assemblies. For instance, SAXS could be used to:

Detect conformational changes in these macromolecules induced by the presence of the modified proline. nih.gov

Study the self-assembly or aggregation of 4-allyl-L-proline-containing peptides into larger structures like fibrils or micelles. researchgate.net

SAXS provides low-resolution structural information that is complementary to high-resolution techniques like NMR and crystallography, offering insights into the dynamic and ensemble-averaged behavior of molecules in solution. nih.govnih.gov

Electron Spin Resonance (ESR) and Scanning Tunneling Microscopy (STM) in Related Scaffold Studies

Electron Spin Resonance (ESR): Also known as Electron Paramagnetic Resonance (EPR), this technique is used to study species with unpaired electrons. 4-allyl-L-proline is not inherently paramagnetic. However, it can be studied using ESR through site-directed spin labeling (SDSL). researchgate.net In this approach, a stable nitroxide radical (a spin label) is covalently attached to the molecule. By incorporating a spin-labeled version of 4-allyl-L-proline into a peptide or protein, ESR can provide information about:

The local environment and solvent accessibility of the proline residue.

The mobility and dynamics of the labeled site. researchgate.net

Distances between two spin-labeled sites, which can be used to map the global structure and conformational changes of proteins. nih.gov

Scanning Tunneling Microscopy (STM): STM is a surface-sensitive technique that can image conductive surfaces with atomic resolution. To study 4-allyl-L-proline with STM, it would typically be deposited as a self-assembled monolayer (SAM) on a conductive substrate like gold or highly oriented pyrolytic graphite (HOPG). nih.govrice.edu STM imaging could then reveal:

The two-dimensional packing and ordering of the molecules on the surface.

The orientation of the allyl group and the pyrrolidine ring relative to the substrate.

The formation of domains and defects within the monolayer.

Studies on poly-L-proline and other organic molecules have demonstrated the capability of STM to resolve the structure of molecular assemblies, providing insights into intermolecular and molecule-substrate interactions. nih.govnih.gov

Computational and Theoretical Investigations of 4 Prop 2 En 1 Yl L Proline

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Prop-2-en-1-yl-L-proline, DFT calculations could provide a deep understanding of its three-dimensional geometry and the distribution of electrons within the molecule.

A typical DFT study would begin with a geometry optimization to find the most stable arrangement of the atoms in space, i.e., the structure with the lowest energy. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the puckering of the proline ring and the orientation of the allyl and carboxylic acid groups.

Furthermore, DFT calculations would elucidate the electronic properties of the molecule. This includes mapping the electron density to identify regions that are electron-rich or electron-poor. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also crucial parameters obtained from DFT. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its ability to participate in electronic transitions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical tool that translates the complex, delocalized molecular wavefunctions obtained from DFT calculations into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. This method provides valuable insights into the interactions between different parts of a molecule.

Quantum Chemical Descriptors and Their Relationship to Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that are used to predict its chemical behavior and reactivity. These descriptors are often calculated using the output of DFT calculations.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when a molecule accepts an electron.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

By calculating these descriptors for this compound, researchers could predict its reactivity in various chemical reactions. For example, a high electrophilicity index would suggest that the molecule is a good candidate for reacting with nucleophiles. Local reactivity descriptors, such as the Fukui function, could also be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations for Conformational Sampling

While DFT provides a static picture of a molecule's most stable geometry, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves and changes its shape at the atomic level.

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The proline ring can adopt different puckered conformations, and the allyl and carboxylic acid groups can rotate around single bonds. An MD simulation would sample these different conformations and determine their relative populations, providing a more realistic picture of the molecule's structure in a given environment (e.g., in a solvent).

A study on the closely related compound, 4-propyl-L-proline (the saturated analog), as part of an investigation into lincosamide biosynthesis, employed MD simulations to understand how the substrate fits into the binding pocket of an enzyme. The simulations showed that the propyl side chain is well-anchored within the enzyme's binding pocket, suggesting that the alkyl substitution at the 4-position of proline is important for substrate recognition. Similar MD studies on this compound could provide insights into its interactions with biological macromolecules.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, providing a detailed step-by-step mechanism. This involves identifying all the intermediates and, crucially, the transition states—the high-energy structures that connect reactants, intermediates, and products.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways to Chiral 4-Substituted L-Proline Derivatives

The development of efficient and stereoselective synthetic routes to 4-substituted L-proline derivatives, including 4-allyl-L-proline, is fundamental to unlocking their full potential. While methods exist, future exploration is directed towards more versatile and robust strategies. A promising approach starts from commercially available and relatively inexpensive starting materials like (cis)-4-hydroxy-L-proline. mdpi.com Pathways involving the oxidation of the hydroxyl group to a ketone, followed by Wittig olefination or other C-C bond-forming reactions, can introduce the allyl group. mdpi.com

Further research is focused on intramolecular cyclization strategies. nih.gov These methods involve the construction of the pyrrolidine (B122466) ring from acyclic precursors already containing the desired substituents, offering high control over stereochemistry. For instance, the cyclization of chiral amino acid derivatives containing an appropriately positioned leaving group and the C4-substituent can yield the desired proline analogue. nih.gov Another emerging frontier is the direct C(sp³)–H functionalization of the proline ring. acs.org Palladium-catalyzed C–H arylation at the 3-position has been demonstrated, and extending this methodology to the C-4 position for allylation would represent a significant step forward in synthetic efficiency, minimizing the need for pre-functionalized starting materials. acs.org

A summary of established and emerging synthetic strategies is presented below:

| Synthetic Strategy | Starting Material Example | Key Transformation(s) | Potential Advantages |

| Modification of Hydroxyproline (B1673980) | (cis)-4-hydroxy-L-proline | Oxidation, Wittig Olefination | Utilizes an inexpensive, chiral pool starting material. mdpi.com |

| Intramolecular Cyclization | Chiral α-amino ester derivatives | Ring-closing metathesis, SN2 cyclization | High stereocontrol, access to diverse analogues. nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine ylides and chiral dipolarophiles | [3+2] Cycloaddition | High regio- and diastereoselectivity for polyfunctionalized derivatives. uow.edu.au |

| Direct C-H Functionalization | Proline derivatives | Transition-metal catalyzed C-H activation/allylation | High atom economy, reduces synthetic steps. acs.org |

Design and Synthesis of Advanced Organocatalytic Systems Derived from 4-Prop-2-en-1-yl-L-Proline

L-proline and its derivatives are cornerstones of organocatalysis, effectively catalyzing a wide array of asymmetric reactions such as aldol (B89426), Mannich, and Michael additions. wikipedia.orgorganic-chemistry.org The future in this area lies in creating more sophisticated catalysts with enhanced activity, selectivity, and broader substrate scope. 4-Allyl-L-proline is an ideal scaffold for developing such advanced systems because the allyl group serves as a versatile chemical handle for modification.

Future research will focus on leveraging the allyl moiety for:

Immobilization: The allyl group can be used to anchor the proline catalyst to solid supports, such as polymers or silica (B1680970) gel, facilitating catalyst recovery and recycling—a key principle of green chemistry.

Introduction of Additional Functional Groups: The double bond can be functionalized through reactions like hydroformylation, oxidation, or metathesis to introduce new binding sites or functionalities. These modifications can create cooperative catalytic systems, where the new group can interact with substrates or reagents to enhance stereocontrol and reactivity.

Synthesis of Chiral Ionic Liquids (CILs): Proline-based CILs have shown promise as effective and recyclable catalysts. mdpi.com The allyl group on 4-allyl-L-proline can be modified to create novel cationic or anionic components for new CILs with tailored properties for specific asymmetric transformations. mdpi.com

Development of Prolinamide and Prolinol Ether Catalysts: Many highly effective organocatalysts are derived from the carboxyl or amino groups of proline. nih.govnih.gov The allyl group at the C4 position can sterically and electronically tune the catalytic pocket of these derived catalysts, leading to improved performance in challenging asymmetric reactions. nih.gov

Integration of this compound into Bioorthogonal Chemistry for Material Science and Chemical Biology Tools

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The allyl group is a valuable functional handle for such applications. Specifically, unstrained alkenes like the allyl group can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazine probes. nih.gov This reaction is fast, selective, and has been used for labeling biomolecules in live cells. nih.gov

Future research will explore the incorporation of 4-allyl-L-proline into peptides and proteins to serve as a specific site for bioorthogonal ligation. The "proline editing" technique, where hydroxyproline residues within a synthesized peptide are chemically modified, provides a direct route to install 4-allyl-proline as a reactive handle. nih.govacs.org This would allow for the site-specific attachment of various probes, including:

Fluorescent Dyes: For imaging and tracking the location and dynamics of proteins and peptides.

Drug Molecules: For targeted drug delivery, where a prodrug is attached to a peptide that targets a specific cell type, and a tetrazine-functionalized molecule triggers its release.

Material Scaffolds: For creating novel biomaterials by cross-linking peptides or proteins containing 4-allyl-L-proline.

The integration of 4-allyl-L-proline provides a powerful tool for chemical biologists and material scientists to probe and manipulate biological systems with high precision. nih.gov

Deeper Understanding of Stereocontrol Mechanisms through Combined Experimental and Computational Approaches

The stereoselectivity of proline-catalyzed reactions is governed by subtle energetic differences between diastereomeric transition states. nih.gov A comprehensive understanding of these controlling factors is crucial for the rational design of new and improved catalysts. Future research will increasingly rely on a synergistic combination of experimental studies and high-level computational methods, such as Density Functional Theory (DFT). nih.govacs.org

This combined approach will elucidate:

Transition State Geometries: Computational modeling can accurately predict the three-dimensional structure of the key transition states, such as the Houk-List model for aldol reactions, which involves the formation of an enamine intermediate. rsc.orgcompchemhighlights.org These models help explain the observed stereochemical outcomes.

The Role of the Carboxylic Acid: The carboxylic acid group of proline is essential for catalysis, acting as a proton shuttle and stabilizing the transition state through hydrogen bonding. nih.govacs.org Combined studies can quantify the energetic contribution of this group and explore how its acidity and positioning, influenced by C4 substituents, affect reaction barriers and selectivity.

Steric and Electronic Effects of Substituents: The allyl group at the C4 position can influence the puckering of the pyrrolidine ring, which in turn affects the orientation of the reactants in the transition state. nih.gov Computational analysis can dissect these steric and electronic influences, guiding the design of new 4-substituted proline catalysts with optimized stereodirecting capabilities. nih.gov

Solvent and Co-catalyst Effects: The reaction environment can significantly impact stereoselectivity. rsc.org Computational models that explicitly include solvent molecules or co-catalysts can provide a more accurate picture of the reaction mechanism and predict how changes in conditions will affect the outcome. compchemhighlights.org

| Approach | Key Insights Provided |

| Experimental Studies | Reaction kinetics, product yields, enantiomeric excess (ee), diastereomeric ratios (dr). |

| Computational (DFT) Modeling | Transition state structures and energies, reaction energy profiles, non-covalent interactions (e.g., hydrogen bonding), electronic properties. nih.gov |

| Combined Approach | Rationalization of experimental observations, prediction of optimal catalyst structures, in-silico screening of new catalyst designs. nih.gov |

Development of Sustainable and Green Synthesis Protocols for this compound

In line with the growing importance of sustainable chemistry, future research must prioritize the development of environmentally benign synthesis protocols for 4-allyl-L-proline and its derivatives. This involves a holistic approach that considers the entire lifecycle of the chemical process.

Key areas for development include:

Use of Renewable Feedstocks: Exploring synthetic routes that begin with bio-based starting materials, such as converting (cis)-4-hydroxy-L-proline which can be sourced from collagen, is a key strategy. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, such as C-H activation strategies, will minimize waste generation. acs.org

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids. Proline catalysis itself has been shown to be effective in aqueous media, a promising avenue for reactions involving derivatives. nih.gov

Catalytic Processes: Emphasizing the use of catalytic methods, both for the synthesis of the compound and in its subsequent applications, reduces the need for stoichiometric reagents and minimizes waste. The development of recyclable organocatalysts derived from 4-allyl-L-proline is a prime example of this principle.

Energy Efficiency: Investigating reaction conditions that proceed at lower temperatures and pressures to reduce energy consumption.

By focusing on these principles, the synthesis and application of this compound can be aligned with the goals of green chemistry, ensuring its development is both scientifically innovative and environmentally responsible.

Q & A

Basic: What are the recommended synthetic routes for 4-Prop-2-en-1-yl-L-proline, and how can enantiomeric purity be optimized?

Answer:

Synthesis typically involves functionalizing L-proline at the 4-position via allylation or propargylation, followed by purification using chiral chromatography or crystallization. Key steps include:

- Enantioselective alkylation : Use transition-metal catalysts (e.g., Pd or Cu) to ensure stereochemical fidelity .

- Purity validation : Combine HPLC with chiral stationary phases (e.g., amylose-based columns) and circular dichroism (CD) spectroscopy to confirm enantiomeric excess (≥98%) .

- Byproduct mitigation : Employ tandem mass spectrometry (MS/MS) to identify and quantify stereoisomeric impurities .

Advanced: How can SHELXL refine crystallographic data for this compound when anisotropic displacement parameters show ambiguity?

Answer:

SHELXL’s TWIN and BASF commands resolve ambiguities in twinned or disordered crystals:

- TWIN matrix refinement : Applies to non-merohedral twinning, using intensity statistics to partition overlapping reflections .

- Anisotropic restraints : Apply RIGU constraints to bond distances/angles in proline rings to prevent overfitting .

- Validation : Cross-check results with WinGX’s PLATON tool to assess residual electron density and Hirshfeld surface analysis .

Basic: Which spectroscopic techniques are critical for confirming the stereochemistry of this compound?

Answer:

- NMR : Use - HSQC to correlate allylic protons with carbons, and - NOESY to confirm spatial proximity of substituents .

- Vibrational spectroscopy : Compare experimental IR/Raman spectra with DFT-predicted modes (e.g., C=O stretch at ~1680 cm) .

- X-ray diffraction : Resolve absolute configuration via Flack parameter analysis in SHELXL .

Advanced: How to resolve contradictions in reported biological activity data for this compound across studies?

Answer:

- Meta-analysis : Apply the PRISMA framework to assess study heterogeneity (e.g., cell lines, assay protocols) .

- Dose-response normalization : Re-analyze raw data using standardized IC/EC calculations to account for variability in inhibitor concentrations .

- Orthogonal assays : Validate enzyme inhibition claims with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: What computational strategies predict the interaction of this compound with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with flexible side-chain sampling to model binding to proline-specific enzymes (e.g., prolyl hydroxylases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability under physiological conditions .

- QM/MM hybrid models : Calculate binding energies at the M06-2X/6-31G* level for accurate transition-state analysis .

Basic: What analytical standards are essential for assessing the purity of this compound?

Answer:

- Primary standards : Use certified reference materials (CRMs) of L-proline derivatives for HPLC calibration .

- Impurity profiling : Apply LC-QTOF-MS to detect trace alkylation byproducts (<0.1%) .

- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

Advanced: How to optimize X-ray data collection and refinement workflows for low-symmetry crystals of this compound?

Answer:

- Data collection : Use a fine φ-slicing strategy (0.1° per frame) on synchrotron sources to enhance resolution for triclinic crystals .

- Absorption correction : Apply SADABS scaling in SHELXL to mitigate crystal decay effects .

- Validation metrics : Ensure R < 5% and CC > 90% to confirm data quality .

Basic: What protocols ensure stability of this compound under varying pH and temperature conditions?

Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via UPLC-UV .

- pH-dependent kinetics : Use NMR to track hydrolysis rates in buffers (pH 2–10) and identify labile bonds .

- Lyophilization : Preserve long-term stability by freeze-drying in argon atmosphere .

Advanced: How to design enzyme inhibition assays that account for proline racemization during experimental runs?

Answer:

- Time-resolved assays : Quench reactions at multiple timepoints and analyze stereochemistry via chiral HPLC .

- Inhibitor pre-treatment : Incubate the compound with DTT to reduce disulfide-mediated racemization artifacts .

- Control experiments : Include L-proline and D-proline controls to quantify baseline racemization rates .

Advanced: What statistical frameworks address discrepancies between computational predictions and experimental binding affinities?

Answer:

- Error propagation analysis : Calculate uncertainties in docking scores (e.g., ΔG ± 1.5 kcal/mol) using Monte Carlo sampling .

- Multivariate regression : Corrogate steric/electronic descriptors (e.g., LogP, polar surface area) with IC values via partial least squares (PLS) .

- Bayesian inference : Update force field parameters iteratively using experimental data as priors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.